O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate is a complex organic compound characterized by the presence of an oxazolidinone ring and a carbonothioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate typically involves the reaction of benzyl alcohol with 2-(2,5-dioxooxazolidin-4-yl)ethyl carbonothioate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in DCM.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Wissenschaftliche Forschungsanwendungen
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbonothioate group may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate
- Benzyl (2,5-dioxo-1,3-oxazolidin-4-yl)acetate
- Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
Uniqueness
O-BenzylS-(2-(2,5-dioxooxazolidin-4-yl)ethyl)carbonothioate is unique due to the presence of both the oxazolidinone ring and the carbonothioate group, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H13NO5S |
---|---|
Molekulargewicht |
295.31 g/mol |
IUPAC-Name |
benzyl 2-(2,5-dioxo-1,3-oxazolidin-4-yl)ethylsulfanylformate |
InChI |
InChI=1S/C13H13NO5S/c15-11-10(14-12(16)19-11)6-7-20-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,16) |
InChI-Schlüssel |
STYSLKSETLHMCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)SCCC2C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.